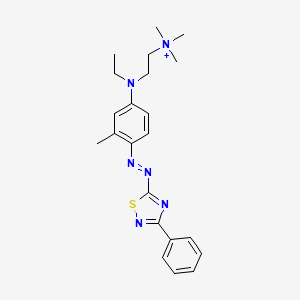
(2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium is a complex organic compound that features a unique structure combining an azo group, a thiadiazole ring, and a quaternary ammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic conditions.
Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with an aromatic amine, such as m-toluidine, in the presence of a diazonium salt.
Quaternization: The final step involves the quaternization of the amino group with an alkylating agent, such as trimethylamine, to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology
In biological research, this compound can be used as a probe to study the interactions of azo compounds with biological molecules, such as proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its unique structure allows for the exploration of new pharmacophores.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium involves its interaction with molecular targets such as enzymes and receptors. The azo group can participate in redox reactions, while the quaternary ammonium group can interact with negatively charged biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)dimethylammonium
- (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)ethylammonium
Uniqueness
The uniqueness of (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium lies in its combination of an azo group, a thiadiazole ring, and a quaternary ammonium group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
31616-66-7 |
|---|---|
Formule moléculaire |
C22H29N6S+ |
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium |
InChI |
InChI=1S/C22H29N6S/c1-6-27(14-15-28(3,4)5)19-12-13-20(17(2)16-19)24-25-22-23-21(26-29-22)18-10-8-7-9-11-18/h7-13,16H,6,14-15H2,1-5H3/q+1 |
Clé InChI |
OBOPQJVCYIBVIV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


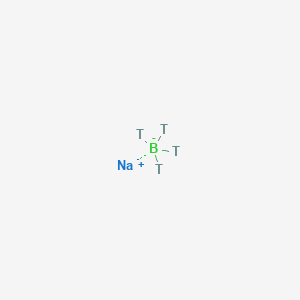


![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B13823915.png)
![{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
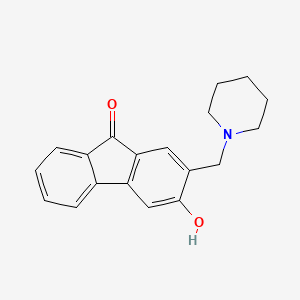

![7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)
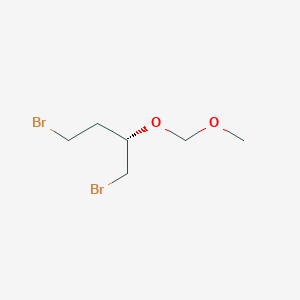
![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)
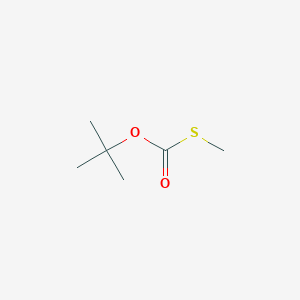
![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)
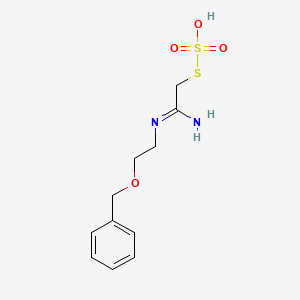
![4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13823998.png)
